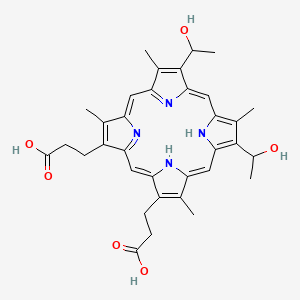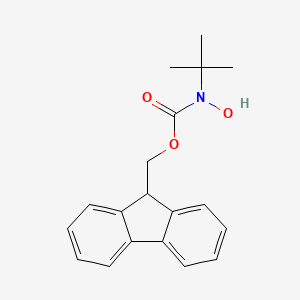![molecular formula C17H14F2N2O2 B12341299 (2Z)-2-{[(2,4-difluorophenyl)amino]methylidene}-3-oxo-N-phenylbutanamide](/img/structure/B12341299.png)
(2Z)-2-{[(2,4-difluorophenyl)amino]methylidene}-3-oxo-N-phenylbutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2Z)-2-{[(2,4-difluorophenyl)amino]methylidene}-3-oxo-N-phenylbutanamide is a synthetic organic compound characterized by its unique chemical structure. This compound contains a difluorophenyl group, an amino group, and a butanamide backbone, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-{[(2,4-difluorophenyl)amino]methylidene}-3-oxo-N-phenylbutanamide typically involves the reaction of 2,4-difluoroaniline with a suitable aldehyde under acidic or basic conditions to form the intermediate Schiff base. This intermediate is then reacted with a β-ketoamide to yield the final product. The reaction conditions often include:
Solvent: Common solvents include ethanol, methanol, or dichloromethane.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures (30-50°C).
Catalysts: Acidic or basic catalysts such as hydrochloric acid or sodium hydroxide may be used to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
(2Z)-2-{[(2,4-difluorophenyl)amino]methylidene}-3-oxo-N-phenylbutanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The difluorophenyl group can undergo nucleophilic substitution reactions with reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Sodium methoxide, potassium cyanide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an amine derivative.
Applications De Recherche Scientifique
(2Z)-2-{[(2,4-difluorophenyl)amino]methylidene}-3-oxo-N-phenylbutanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (2Z)-2-{[(2,4-difluorophenyl)amino]methylidene}-3-oxo-N-phenylbutanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(4-Fluorophenyl)piperazine: Shares the fluorophenyl group but differs in the overall structure and functional groups.
2-(2-(Dimethylamino)ethoxy)ethanol: Contains an amino group and an ether linkage, but lacks the difluorophenyl and butanamide components.
Atorvastatin Related Compound E: Contains a fluorophenyl group and is used in pharmaceutical research.
Uniqueness
(2Z)-2-{[(2,4-difluorophenyl)amino]methylidene}-3-oxo-N-phenylbutanamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C17H14F2N2O2 |
|---|---|
Poids moléculaire |
316.30 g/mol |
Nom IUPAC |
(Z)-2-[(2,4-difluorophenyl)iminomethyl]-3-hydroxy-N-phenylbut-2-enamide |
InChI |
InChI=1S/C17H14F2N2O2/c1-11(22)14(17(23)21-13-5-3-2-4-6-13)10-20-16-8-7-12(18)9-15(16)19/h2-10,22H,1H3,(H,21,23)/b14-11-,20-10? |
Clé InChI |
GCGFZZVPGMJAEK-GFBCUELQSA-N |
SMILES isomérique |
C/C(=C(\C=NC1=C(C=C(C=C1)F)F)/C(=O)NC2=CC=CC=C2)/O |
SMILES canonique |
CC(=C(C=NC1=C(C=C(C=C1)F)F)C(=O)NC2=CC=CC=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![methyl 4-[(1-cyclobutyl-4-oxo-6,7,8,9-tetrahydro-3aH-pyrazolo[3,4-c]quinolin-3-yl)methyl]pyridine-2-carboxylate](/img/structure/B12341223.png)
![ethyl N-[(2E)-3-oxo-2-{2-[3-(trifluoromethyl)phenyl]hydrazin-1-ylidene}butanoyl]carbamate](/img/structure/B12341228.png)
![N'-[1-cyclopropyl-3-(2-fluoro-4-iodophenyl)-2,6-dioxo-1,3-diazinan-4-yl]-N,N-dimethylmethanimidamide](/img/structure/B12341233.png)

![4-(2-fluorobenzoyl)-N-[(1Z)-(methoxyimino)methyl]-1H-pyrrole-2-carboxamide](/img/structure/B12341241.png)


![(2Z)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N'-hydroxy-2-hydroxyiminoethanimidamide](/img/structure/B12341263.png)

![3-[18-(2-Carboxyethyl)-7,12-bis(1,2-dihydroxyethyl)-3,8,13,17-tetramethyl-21,22-dihydroporphyrin-2-yl]propanoic acid](/img/structure/B12341290.png)

![N-[(E)-3-[4-amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-5-yl]prop-2-enyl]-2,2,2-trifluoroacetamide](/img/structure/B12341301.png)
